molecular formula C9H13N3O4 B3046436 Ethyl 1-isopropyl-3-nitro-1H-pyrazole-5-carboxylate CAS No. 1245772-15-9

Ethyl 1-isopropyl-3-nitro-1H-pyrazole-5-carboxylate

Cat. No.: B3046436
CAS No.: 1245772-15-9
M. Wt: 227.22
InChI Key: RDHJKLXWZBJJNM-UHFFFAOYSA-N
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Description

Ethyl 1-isopropyl-3-nitro-1H-pyrazole-5-carboxylate is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an ethyl ester group, an isopropyl group, and a nitro group attached to the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-isopropyl-3-nitro-1H-pyrazole-5-carboxylate typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . One common method includes the reaction of ethyl acetoacetate with isopropyl hydrazine and a nitrating agent under controlled conditions . The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and requires careful temperature control to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall yield and purity of the product . The use of automated systems also minimizes the risk of human error and enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-isopropyl-3-nitro-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Aqueous sodium hydroxide.

    Cyclization: Various cyclization agents depending on the desired product.

Major Products Formed

    Reduction: Ethyl 1-isopropyl-3-amino-1H-pyrazole-5-carboxylate.

    Hydrolysis: 1-isopropyl-3-nitro-1H-pyrazole-5-carboxylic acid.

    Cyclization: Various fused heterocyclic compounds.

Mechanism of Action

The mechanism of action of Ethyl 1-isopropyl-3-nitro-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to form hydrogen bonds and participate in proton transfer processes also plays a crucial role in its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-isopropyl-4-nitro-1H-pyrazole-3-carboxylate: Similar structure but with different substitution pattern.

    1-isopropyl-3-nitro-1H-pyrazole-5-carboxylic acid: Lacks the ethyl ester group.

    Ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate: Contains a methyl group instead of an isopropyl group.

Uniqueness

Ethyl 1-isopropyl-3-nitro-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group enhances its lipophilicity, while the nitro group contributes to its reactivity and potential biological activity.

Properties

IUPAC Name

ethyl 5-nitro-2-propan-2-ylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O4/c1-4-16-9(13)7-5-8(12(14)15)10-11(7)6(2)3/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDHJKLXWZBJJNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1C(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101197180
Record name Ethyl 1-(1-methylethyl)-3-nitro-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101197180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245772-15-9
Record name Ethyl 1-(1-methylethyl)-3-nitro-1H-pyrazole-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245772-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-(1-methylethyl)-3-nitro-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101197180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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